hirudin HV3
CAS No.: 134289-40-0
Cat. No.: VC0237045
Molecular Formula: C5H12N2.x(HCl)
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134289-40-0 |
---|---|
Molecular Formula | C5H12N2.x(HCl) |
Molecular Weight | 0 |
Introduction
Structural Characteristics of Hirudin HV3
Hirudin HV3 is a polypeptide composed of 65 amino acids characterized by a compact structure stabilized by three pairs of disulfide bonds. The molecular architecture of HV3 features distinct structural domains that contribute to its exceptional anticoagulant efficacy.
Molecular Structure
The structural integrity of HV3 depends critically on its disulfide bridge network. The three pairs of disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys32-Cys39) form a compact N-terminal core domain that is essential for its antithrombin activity . This core domain binds to the active center of thrombin to block its hydrolysis activity . HV3's molecular structure includes:
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A compact N-terminal domain containing all three disulfide bridges
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A middle region with a special sequence composed of Pro-Lys-Pro that maintains stability and guides precise binding to thrombin
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A C-terminal domain rich in acidic amino acid residues that binds to the fibrinogen binding site of thrombin
The amino acid sequence of HV3 contributes to its high specificity and affinity for thrombin, with reported dissociation constants as low as 2.3 × 10^-14 mol and association constants for thrombin binding as high as 4.7 × 10^8 mol^-1 s^-1 .
Comparison with Other Hirudin Variants
HV3 belongs to a family of hirudin variants with similar core sequences but significant functional differences. The following table compares HV3 with other hirudin variants and derivatives:
Compound | Description | Unique Features |
---|---|---|
Hirudin Variant 1 (HV1) | First identified variant with similar anticoagulant properties | Slightly lower affinity for thrombin compared to HV3 |
Hirudin Variant 2 (HV2) | Natural variant with potent thrombin inhibition | Differences in amino acid sequence affecting binding kinetics |
HV3 (hirudin-PA) | Highly specific thrombin inhibitor | Enhanced binding stability and efficacy in therapeutic applications |
Lepirudin | Recombinant form derived from hirudin used clinically | Longer half-life than natural variants; used in specific therapies |
Bivalirudin | Synthetic analog designed for rapid action | Short half-life; used in percutaneous coronary interventions |
Among these variants, HV3 stands out due to its high specificity and potency against thrombin, with its unique amino acid composition allowing for enhanced binding stability and efficacy in therapeutic applications.
Genetic Structure and Variants
Research on the genetic structure of HV3 has identified several natural variants, including HV3-PAYD and HV3-PAFN. The gene structure of these variants has been characterized, revealing a typical arrangement of four exons and three introns . The table below presents detailed information on exon and intron lengths, as well as molecular properties of HV3 variants:
Gene | Exon1 | Intron1 | Exon2 | Intron2 | Exon3 | Intron3 | Exon4 | GC content | pI | MW |
---|---|---|---|---|---|---|---|---|---|---|
HV3-PAYD | 61 | 103 | 50 | 62 | 76 | 225 | 71 | 32.4 | 4.31 | 6.83 |
HV3-PAFN | 61 | 103 | 50 | 62 | 76 | 214 | 71 | 32.5 | 4.35 | 6.94 |
These genetic characteristics are crucial for understanding the molecular basis of HV3's function and for developing recombinant production methods .
Mechanism of Action
The anticoagulant activity of hirudin HV3 stems from its highly specific interaction with thrombin, a key enzyme in the blood coagulation cascade.
Thrombin Inhibition
Hirudin HV3 is a bivalent inhibitor that binds directly to thrombin with extraordinary specificity and affinity. This binding involves:
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Direct interaction with the active site of thrombin through the N-terminal domain
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Binding to the fibrinogen recognition exosite via the C-terminal domain
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Formation of a 1:1 stoichiometric complex with thrombin
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Complete inhibition of thrombin's ability to convert fibrinogen to fibrin
Unlike other anticoagulants such as heparin, HV3 inhibits thrombin without requiring the cofactor antithrombin III, which contributes to its high efficacy and specificity .
Anticoagulation Cascade Effects
By inhibiting thrombin, HV3 disrupts multiple stages of the coagulation cascade:
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Prevents conversion of fibrinogen to fibrin
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Inhibits the stabilization of fibrin and amplification of fibrin formation by blocking thrombin-mediated activation of factor XIII, V, and VIII
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Reduces platelet activation, which contributes to platelet-fibrin thrombosis
These multiple mechanisms explain why HV3 is considered one of the most potent natural anticoagulants discovered to date.
Production Methods
The production of hirudin HV3 has evolved from initial extraction from leeches to sophisticated recombinant technologies, enabling larger scale production with consistent quality.
Recombinant Expression Systems
Several microbial hosts have been employed for recombinant production of HV3, with Pichia pastoris emerging as a particularly effective system. The advantages of using P. pastoris include:
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Ability to achieve high cell density
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Post-translational modifications crucial for proper disulfide bridge formation
A noteworthy example is the use of Pichia pastoris GS115/pPIC9K-hv3 under the regulation of the promoter of AOX1 (alcohol oxidase), which has achieved antithrombin activity levels of 5000 ATU/mL in fermentation broth .
Production Optimization
Transcriptomic analysis has provided insights into optimizing HV3 production in recombinant systems. Research has shown that:
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Methanol assimilation plays a crucial role in HV3 production in P. pastoris
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Methanol is partially oxidized to CO2, with the remainder converted to glycerone-P
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This intermediate subsequently enters central carbon metabolism, energy metabolism, and amino acid biosynthesis
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Up-regulation of central carbon metabolism, energy, and amino acid metabolism pathways can improve methanol assimilation and consequently enhance HV3 production
These findings offer valuable directions for improving production efficiency in industrial settings.
Pharmacological Properties
Understanding the pharmacological profile of hirudin HV3 is essential for its therapeutic applications.
Extended Half-Life Variants
To overcome the limitation of HV3's short half-life, fusion proteins have been developed:
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HV3 linked via its C-terminus to albumin (HLA) maintained potent antithrombin activity while extending plasma circulation time
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In contrast, HV3 linked via its N-terminus to albumin (ALH) showed significantly reduced activity
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The HLA fusion protein inhibited both the amidolytic and fibrinogenolytic activities of thrombin
This research demonstrates that strategic modifications can enhance HV3's pharmacological profile while preserving its anticoagulant efficacy.
Therapeutic Applications
The exceptional specificity and potency of hirudin HV3 have led to exploration of its use in various therapeutic contexts.
Anticoagulation Therapy
As its primary application, HV3's anticoagulant properties offer several advantages over conventional anticoagulants:
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Direct and specific inhibition of thrombin without requiring cofactors
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Ability to inhibit both free and clot-bound thrombin
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Predictable anticoagulant response
These characteristics make HV3 particularly valuable in situations where precise anticoagulation control is required.
Beyond Anticoagulation: Emerging Applications
Research has uncovered additional therapeutic potential for hirudin and its variants beyond traditional anticoagulation:
Anti-tumor Activity
Studies have demonstrated that hirudin variants can inhibit tumor growth through multiple mechanisms:
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Inhibition of proliferation, migration, and invasion of tumor cells
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Promotion of apoptosis in cancer cells
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Modulation of cell cycle progression
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Down-regulation of ERK/MAPK, VEGF/VEGF-R, and HGF/C-met signaling pathways
Specifically, recombinant hirudin has been shown to significantly inhibit the proliferation of human hepatoma SMMC-7721 cells and promote their apoptosis by reducing anti-apoptotic gene Bcl-2 expression while increasing pro-apoptotic gene Bax expression .
Anti-fibrotic Effects
HV3 and its derivatives have demonstrated promising anti-fibrotic activity:
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Inhibition of fibroblast proliferation
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Reduction of extracellular matrix production
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Modulation of JAK/STAT3 signaling pathway to reverse abnormal proliferation and fibrosis
Boronophenylalanine-modified hirudin, a derivative of hirudin, showed significantly increased inhibitory effects on fibroblast L929 cells, suggesting potential applications in treating fibrotic disorders .
Wound Healing and Angiogenesis
At specific concentrations, hirudin can influence wound healing through effects on angiogenesis:
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Low and medium concentrations (1, 4 ATU/ml) promote angiogenesis
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Higher concentrations (7 ATU/ml) inhibit angiogenesis
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These effects are mediated through the VEGF-Notch signaling pathway, with differential expression of Notch1 and VEGF at varying concentrations
This concentration-dependent bidirectional regulation suggests potential applications in wound management and tissue regeneration.
Research Advancements and Modifications
Ongoing research continues to expand our understanding of hirudin HV3 and develop enhanced derivatives with improved properties.
Novel Derivatives
Several modified forms of hirudin have been developed to address specific therapeutic needs:
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Boronophenylalanine-modified hirudin: Created by modifying the site 63 of recombinant hirudin with boronophenylalanine through codon-expanding methods, resulting in increased antithrombin activity and enhanced anti-fibrotic effects
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rhSOD2-hirudin: A dual-feature fusion protein combining hirudin with human manganese superoxide dismutase (hSOD2), which exhibits both anticoagulant properties and antioxidant effects, particularly valuable in treating pulmonary fibrosis
Structure-Function Relationships
Research into the structure-function relationships of HV3 has revealed crucial insights:
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The N-terminal domain with its three disulfide bridges is essential for binding to thrombin's active site
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The Pro-Lys-Pro sequence in the middle of the peptide chain maintains stability and guides precise binding to thrombin
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The C-terminal domain rich in acidic amino acids binds to thrombin's fibrinogen binding site
These structural insights provide a foundation for rational design of improved hirudin derivatives with enhanced therapeutic properties.
Challenges and Future Perspectives
Despite significant advances in understanding and utilizing hirudin HV3, several challenges and opportunities remain.
Production Challenges
Scaling up production while maintaining quality and reducing costs remains a significant challenge:
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Optimizing expression systems for higher yields
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Ensuring proper post-translational modifications, particularly disulfide bridge formation
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Developing cost-effective purification methods
Clinical Development
The translation of hirudin HV3 and its derivatives to clinical applications faces several hurdles:
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Optimizing dosing regimens to balance efficacy and safety
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Managing potential immunogenicity of recombinant proteins
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Developing antidotes or reversal agents for emergency situations
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Conducting comprehensive clinical trials to establish safety and efficacy profiles for various indications
Emerging Research Directions
Several promising research directions may expand the utility of hirudin HV3:
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